2-Chloro-1-(1H-pyrrol-3-yl)ethanone
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Overview
Description
2-Chloro-1-(1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C6H6ClNO. It is a chlorinated derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1H-pyrrol-3-yl)ethanone typically involves the chlorination of 1-(1H-pyrrol-3-yl)ethanone. One common method is the reaction of 1-(1H-pyrrol-3-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_7\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_6\text{ClNO} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in methanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-3-carboxylic acid or pyrrole-3-ketone.
Reduction: Formation of 1-(1H-pyrrol-3-yl)ethanol.
Scientific Research Applications
2-Chloro-1-(1H-pyrrol-3-yl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1H-pyrrol-3-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The chlorine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
- 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1H-pyrrol-1-yl)ethanone
- 1-(1H-pyrrol-3-yl)ethanone
Comparison: 2-Chloro-1-(1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-(1H-pyrrol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-3-6(9)5-1-2-8-4-5/h1-2,4,8H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJZSXDARRKBMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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